molecular formula C13H19NO B13111872 4-Methoxy-4-(o-tolyl)piperidine

4-Methoxy-4-(o-tolyl)piperidine

Cat. No.: B13111872
M. Wt: 205.30 g/mol
InChI Key: BDOXTTAHROFTQF-UHFFFAOYSA-N
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Description

4-Methoxy-4-(o-tolyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-(o-tolyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine with o-tolylmagnesium bromide, followed by cyclization to form the piperidine ring. The reaction conditions typically involve the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium or nickel, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-(o-tolyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents such as bromine or chlorine for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a carbonyl compound, while substitution reactions may yield halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-4-(o-tolyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior .

Comparison with Similar Compounds

4-Methoxy-4-(o-tolyl)piperidine can be compared with other similar compounds, such as:

    Piperidine: The parent compound, which lacks the methoxy and o-tolyl groups.

    4-Methoxypyridine: A related compound with a methoxy group on the pyridine ring.

    o-Tolylpiperidine: A compound with an o-tolyl group on the piperidine ring.

The presence of the methoxy and o-tolyl groups in this compound makes it unique and may confer distinct chemical and biological properties compared to these similar compounds .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-methoxy-4-(2-methylphenyl)piperidine

InChI

InChI=1S/C13H19NO/c1-11-5-3-4-6-12(11)13(15-2)7-9-14-10-8-13/h3-6,14H,7-10H2,1-2H3

InChI Key

BDOXTTAHROFTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCNCC2)OC

Origin of Product

United States

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